molecular formula C20H12F2N2O3 B2878391 3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-86-9

3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2878391
CAS No.: 922108-86-9
M. Wt: 366.324
InChI Key: UXAPRMIMQPCPHH-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a fused heterocyclic structure, and is substituted with difluoro and benzamide groups.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are downstream of the Dopamine D2 receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. One common approach is the reaction of imines with dichlorocarbene to form 2,2-dichloroaziridines, which then isomerize to imidoylchlorides in the presence of Lewis acids. These intermediates are further processed to introduce the difluoro and benzamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a tool to investigate cellular processes and pathways.

Medicine

The potential therapeutic applications of this compound are significant. It may be explored for its activity against various diseases, including neurological disorders and cancers. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its unique properties may offer advantages in various applications, such as catalysis or material science.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

  • 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives

Uniqueness

3,4-Difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide stands out due to its specific substitution pattern and the presence of the difluoro groups, which can influence its chemical reactivity and biological activity. These features may provide it with unique properties compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O3/c21-14-7-5-11(9-15(14)22)19(25)23-12-6-8-17-13(10-12)20(26)24-16-3-1-2-4-18(16)27-17/h1-10H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAPRMIMQPCPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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